3-(2-chlorophenyl)-5-methyl-N-((pyridin-3-ylmethyl)carbamothioyl)isoxazole-4-carboxamide
Description
This compound (hereafter referred to as the target compound) is a synthetic isoxazole derivative featuring a 2-chlorophenyl substituent at the 3-position, a methyl group at the 5-position, and a carbamothioyl group linked to a pyridin-3-ylmethyl moiety at the 4-carboxamide position. Its synthesis involves coupling 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with a pyridinylmethyl thiourea derivative under peptide-coupling conditions (e.g., HBTU/DIEA in DMF) . The compound exhibits a high melting point (241.2–244.4°C), indicative of strong intermolecular interactions, likely due to its aromatic and hydrogen-bonding substituents .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(pyridin-3-ylmethylcarbamothioyl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-11-15(16(23-25-11)13-6-2-3-7-14(13)19)17(24)22-18(26)21-10-12-5-4-8-20-9-12/h2-9H,10H2,1H3,(H2,21,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHGIKWHPJVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(=S)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-((pyridin-3-ylmethyl)carbamothioyl)isoxazole-4-carboxamide is a synthetic derivative of isoxazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A chlorophenyl group that may enhance lipophilicity and biological activity.
- A pyridin-3-ylmethyl moiety which is known to interact with various biological targets.
- An isoxazole ring that contributes to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity, particularly against various cancer cell lines. For instance, it has been shown to reduce the viability of Caco-2 cells (human colorectal carcinoma) by approximately 39.8% compared to untreated controls (p < 0.001) .
The mechanism underlying the anticancer effects of this compound appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, a critical pathway for eliminating malignant cells.
- Inhibition of Cell Proliferation : It disrupts the cell cycle, leading to reduced proliferation rates in cancerous tissues.
Case Studies and Research Findings
| Study | Cell Line | Viability Reduction (%) | p-value |
|---|---|---|---|
| Study 1 | Caco-2 | 39.8 | <0.001 |
| Study 2 | A549 (lung carcinoma) | 31.9 | Not significant |
| Study 3 | Other cancer lines | Variable results | p < 0.004 |
Detailed Research Insights
- Caco-2 Cells : In vitro studies indicated that the compound significantly decreased cell viability, suggesting its potential as a therapeutic agent against colorectal cancer .
- A549 Cells : While some derivatives showed activity against A549 cells, this specific compound demonstrated limited efficacy, indicating a selective action on certain cancer types .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in the substituents on the isoxazole ring and the carboxamide/carbamothioyl group. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Melting Points : The target compound’s high melting point (241–244°C) surpasses that of analogs like SI50 (198°C) and 6l (189°C), likely due to its rigid 2-chlorophenyl group and thiourea functionality, which enhance crystal packing via π-π stacking and hydrogen bonding .
- Substituent Effects :
- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound and 6l/6g increases stability compared to SI50’s ethyl group.
- Heterocyclic Moieties : Derivatives with pyrazole-hydrazone (6l, 6g) or thiazole groups exhibit lower melting points than the target compound, suggesting reduced intermolecular cohesion.
- Synthetic Yields : Hydrazone derivatives (6l, 6g) show high yields (87–90%), reflecting efficient coupling strategies, though the target compound’s yield is unspecified .
Functional Group Impact on Bioactivity (Inferred)
Key functional group comparisons include:
- Carbamothioyl vs.
- Aromatic Substituents: The 2-chlorophenyl group’s electron-withdrawing nature could influence electronic properties and metabolic stability relative to leflunomide’s 4-trifluoromethylphenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
